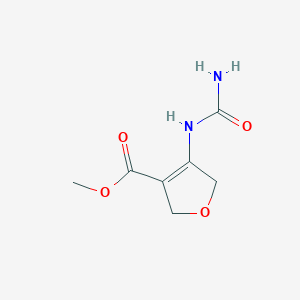

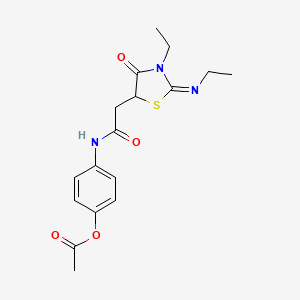

Methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate, also known as MCD, is a synthetic compound that has gained attention in pharmaceutical research due to its potential therapeutic applications. MCD is a heterocyclic compound that contains a furan ring and a carbamoyl group.

Scientific Research Applications

Synthesis and Functionalization

Methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate serves as a versatile intermediate in the synthesis of a wide array of compounds with potential applications in medicinal chemistry and material science. The chemical's structure allows for the functionalization and creation of derivatives that exhibit varied biological and physical properties. For example, it has been employed in the synthesis of fluoronaphthyridines, which are explored for their antibacterial activities, indicating the compound's role in the development of new therapeutic agents (Bouzard et al., 1992). Similarly, its derivatives have been utilized in the creation of functionalized furan compounds through hydroxyalkylation, showcasing its utility in synthetic organic chemistry and the potential for creating novel materials (Brückner & Reissig, 1985).

Radiolabeling and Imaging

In the field of nuclear medicine, derivatives of this compound have been explored for their potential in Positron Emission Tomography (PET) imaging. This application is crucial for diagnosing and monitoring various diseases, including cancer and neurological disorders. The synthesis of carbon-11-labeled pyrrolo[2,1-f][1,2,4]triazine derivatives from this chemical highlights its significance in developing new PET tracers, which could improve imaging techniques and patient care (Wang, Gao, & Zheng, 2014).

Catalysis and Synthetic Methodology

The compound has also been a key player in the development of new synthetic methodologies. For instance, its use in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions has opened new avenues for synthesizing heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals. These synthetic routes offer efficient ways to construct complex molecules with high precision and yield, underscoring the compound's utility in catalysis and organic synthesis (Bacchi et al., 2005).

Novel Therapeutic Agents

Beyond its role in synthesis and imaging, this compound-derived compounds have been investigated for their biological activities, including as antibacterial and antineoplastic agents. This illustrates the compound's potential as a starting point for the development of new drugs and therapeutic strategies. The exploration of its derivatives in various biological assays can lead to the discovery of compounds with significant clinical applications (Hassan et al., 2020).

Properties

IUPAC Name |

methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-12-6(10)4-2-13-3-5(4)9-7(8)11/h2-3H2,1H3,(H3,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFHQPOZXLFLSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(COC1)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2385825.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2385830.png)

![1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2385833.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2385837.png)

![N-[(4-Thiophen-2-ylphenyl)methyl]prop-2-enamide](/img/structure/B2385839.png)

![4-isobutyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2385846.png)

![N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2385848.png)